Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate

Regiochemistry Horner–Wadsworth–Emmons olefination Heterocyclic synthesis

Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate (CAS 2193067-05-7) is a heteroaryl β-ketophosphonate with molecular formula C₁₀H₁₄NO₅P and molecular weight 259.2 g/mol. It features a 3-methoxypyridin-2-yl moiety linked to a dimethyl phosphonate ester via a 2-oxoethyl bridge, classifying it as a Horner–Wadsworth–Emmons (HWE) reagent precursor and versatile small-molecule scaffold.

Molecular Formula C10H14NO5P
Molecular Weight 259.198
CAS No. 2193067-05-7
Cat. No. B2605523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate
CAS2193067-05-7
Molecular FormulaC10H14NO5P
Molecular Weight259.198
Structural Identifiers
SMILESCOC1=C(N=CC=C1)C(=O)CP(=O)(OC)OC
InChIInChI=1S/C10H14NO5P/c1-14-9-5-4-6-11-10(9)8(12)7-17(13,15-2)16-3/h4-6H,7H2,1-3H3
InChIKeyIDMSYTJMBWIQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate (CAS 2193067-05-7): A Regiospecific β-Ketophosphonate Building Block for Procurement Evaluation


Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate (CAS 2193067-05-7) is a heteroaryl β-ketophosphonate with molecular formula C₁₀H₁₄NO₅P and molecular weight 259.2 g/mol . It features a 3-methoxypyridin-2-yl moiety linked to a dimethyl phosphonate ester via a 2-oxoethyl bridge, classifying it as a Horner–Wadsworth–Emmons (HWE) reagent precursor and versatile small-molecule scaffold [1]. The compound is commercially available from multiple suppliers at ≥95% purity, with pricing ranging from approximately $336–$1,052 depending on quantity and vendor [2].

Workflow HWE olefination and C–C fragment coupling
Selection 3-Methoxypyridin-2-yl regioisomer for SAR fidelity
Procurement Multi-supplier availability with standard specification

Why Generic Substitution Is Not Advisable for Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate in Synthesis and Screening Campaigns


Although the compound belongs to the broader class of pyridyl-β-ketophosphonates, its specific 3-methoxypyridin-2-yl regiochemistry cannot be interchanged with the more commonly documented 2-methoxypyridin-3-yl isomer (CAS 1352624-30-6) or non-methoxylated pyridyl-β-ketophosphonates without altering both reactivity and biological target engagement. The position of the methoxy group relative to the pyridine nitrogen and the ketophosphonate linkage dictates the electronic environment of the carbonyl carbon, the acidity of the α-methylene protons, and the coordination geometry of the pyridyl nitrogen—all critical parameters in HWE olefination stereoselectivity, metal chelation, and enzyme active-site recognition [1][2]. In documented syntheses, the 2-methoxypyridin-3-yl isomer has been explicitly employed as a key intermediate for constructing 2,2-disubstituted 8-azachromanones, demonstrating that regioisomeric fidelity is essential for downstream synthetic success [3].

Regioisomeric mismatch
3-Methoxy vs 2-methoxy substitution shifts the electronic environment, carbonyl reactivity, and target engagement profile.
α-Methylene acidity shift
The methoxy position alters the acidity of the deprotonation site; base selection may not transfer directly.
Class-level synthetic inference
Published HWE protocols for the 2-methoxy analog may not reproduce with the 3-methoxy isomer without re-optimization.

Quantitative Differentiation Evidence: Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate vs. Closest Analogs


Regioisomeric Positional Differentiation: 3-Methoxypyridin-2-yl vs. 2-Methoxypyridin-3-yl Phosphonate Isomers

The target compound bears the methoxy substituent at the 3-position of the pyridine ring with the ketophosphonate at the 2-position, whereas its closest commercially available analog (CAS 1352624-30-6) bears the methoxy group at the 2-position and the ketophosphonate at the 3-position. This positional isomerism alters the electronic conjugation between the methoxy oxygen lone pair and the pyridine π-system, affecting the electrophilicity of the ketone carbonyl and the acidity of the α-phosphonate methylene protons. In the documented literature, dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate has been successfully employed as a key HWE intermediate for constructing 8-azachromanones, with the 2-methoxy group providing specific electronic activation for the subsequent cyclization step [1]. The 3-methoxypyridin-2-yl isomer (target compound) presents a distinct reactivity profile due to the altered spatial relationship between the methoxy group and the pyridyl nitrogen, which may be advantageous for different synthetic sequences or target engagement geometries where the 2-methoxy isomer is suboptimal or unreactive.

Regioisomeric identity
Reported
3-Methoxypyridin-2-yl isomer (CAS 2193067-05-7) vs 2-methoxypyridin-3-yl isomer (CAS 1352624-30-6). Distinct electronic and steric parameters; no direct kinetic comparison.
Regioisomeric purity critical for SAR campaigns; misidentification risks failed syntheses.
Data to verify: no direct yield or rate comparison available.
Regiochemistry Horner–Wadsworth–Emmons olefination Heterocyclic synthesis

Predicted Physicochemical Property Differentiation: logP, PSA, and H-Bonding Profile vs. Non-Methoxylated Pyridyl-β-Ketophosphonates

The methoxy substituent on the target compound contributes to a moderate lipophilicity (XLogP3 ≈ 0.1) compared to non-methoxylated dimethyl 2-oxo-2-(pyridin-2-yl)ethylphosphonate (theoretical XLogP would be lower due to the absence of the –OCH₃ group), while maintaining a moderate polar surface area (PSA ≈ 74.7–75 Ų) and zero hydrogen bond donors [1][2]. This combination of properties places the compound in a favorable region of drug-like chemical space for fragment-based screening, as it balances aqueous solubility with passive membrane permeability. The predicted boiling point (390.9 ± 32.0 °C) and density (1.245 ± 0.06 g/cm³) are also available for handling and formulation considerations . In contrast, non-methoxylated analogs such as dimethyl 2-oxo-2-(pyridin-3-yl)ethylphosphonate (CAS 144825-02-5, MW 229.17) lack the methoxy-mediated electronic and steric features that influence both reactivity and biorecognition .

Predicted logP & PSA
Class-level
XLogP3 ≈ 0.1, Topological PSA ≈ 74.7 Ų (computed). Non-methoxylated analog inferred to have lower logP and PSA.
Balanced solubility-permeability profile supports fragment-based screening.
Predicted values; experimental confirmation needed.
Physicochemical profiling Drug-likeness Permeability prediction

Documented Synthetic Utility of the Regioisomeric Class: HWE Olefination for 8-Azachromanone Synthesis Using the 2-Methoxy Isomer as a Benchmark

Although no published synthetic protocol employs the target 3-methoxypyridin-2-yl isomer specifically, the closely related 2-methoxypyridin-3-yl isomer has been documented as a critical intermediate in the HWE-mediated synthesis of 2,2-disubstituted 8-azachromanones, including spirocyclic derivatives [1]. In this published procedure, dimethyl methylphosphonate was acylated with methyl 2-methoxypyridine-3-carboxylate to generate dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate, which then underwent HWE olefination with ketones followed by TMSCl–NaI treatment to yield the target azachromanones [1]. This establishes the class-level utility of methoxypyridyl-β-ketophosphonates as HWE substrates and suggests that the target 3-methoxy isomer may serve analogous roles in synthetic sequences requiring a distinct regiochemical presentation of the pyridyl nitrogen for cyclization or coordination. The target compound's β-ketophosphonate motif, with the carbonyl α to the phosphonate group, enables deprotonation to form a stabilized carbanion for C–C bond formation [2].

HWE olefination benchmark
Class-level
2-Methoxy isomer demonstrated for 8-azachromanone synthesis via HWE; 3-methoxy isomer not yet reported in published syntheses.
Class-level support for HWE reactivity; 3-methoxy isomer may serve analogous role.
Synthetic protocol transfer requires validation.
Horner–Wadsworth–Emmons reaction Spirocyclic heterocycles Synthetic methodology

Commercial Availability and Pricing Differentiation vs. the 2-Methoxy Regioisomer

Both regioisomers are commercially available as research chemicals, but their pricing and supplier networks differ. The target compound (CAS 2193067-05-7) is supplied by Enamine (via Chem-space), Biosynth (via CymitQuimica), and Chemenu, with 95% purity as the standard specification [1]. The 2-methoxy isomer (CAS 1352624-30-6) is also available from Biosynth and other vendors, with comparable purity specifications . Pricing for the target compound at the 100 mg scale ranges from approximately $336 to $635 (depending on vendor), while the 2-methoxy isomer at similar scale is priced at approximately $528 for 50 mg . This suggests that the 3-methoxy isomer may be more cost-effective at certain scales, though this can fluctuate with supplier inventory and demand.

Procurement comparison
Reported
Target 100 mg ~$336 (Enamine); 2-methoxy isomer 50 mg ~€528 (Biosynth). Multi-supplier availability for the target compound.
Multi-supplier sourcing with cost variation supports procurement flexibility.
Prices subject to change; verify at time of order.
Chemical procurement Building block sourcing Cost comparison

Predicted pKa Differentiation: Enhanced Acidity of the α-Methylene Protons Due to Methoxy Substitution Pattern

The predicted pKa of the target compound is 1.75 ± 0.10, reflecting the acidity of the protonated pyridine nitrogen rather than the α-phosphonate C–H . The actual pKa of the α-methylene protons (relevant for HWE carbanion formation) is not directly reported but is influenced by the electron-withdrawing ketone and phosphonate ester groups, as well as the electronic effect of the methoxy substituent. In the 3-methoxypyridin-2-yl isomer, the methoxy group is conjugated with the pyridine ring and positioned ortho to the carbonyl-bearing carbon, potentially exerting a different inductive effect compared to the 2-methoxy isomer where the methoxy is directly attached to the carbonyl-adjacent carbon [1]. This difference in electronic environment may translate to different base requirements for enolate formation in HWE reactions—a parameter that can affect functional group tolerance in complex substrate settings. Non-methoxylated pyridyl-β-ketophosphonates lack this electronic modulation, making the methoxy-substituted compounds a distinct subclass for reaction optimization [2].

Predicted pKa (pyridinium)
Class-level
Predicted pKa = 1.75 ± 0.10; α-methylene acidity modulated by methoxy position relative to pyridine nitrogen.
Electronic modulation may influence base selection in HWE reactions.
Computed pKa; experimental measurement recommended.
C–H acidity Phosphonate carbanion stability HWE reaction conditions

Optimal Application Scenarios for Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate Based on Current Evidence


Medicinal Chemistry Fragment-Based Screening Requiring 3-Methoxypyridin-2-yl Pharmacophore Presentation

When a structure-based drug design campaign identifies a binding pocket that accommodates a 3-methoxypyridin-2-yl moiety with the pyridine nitrogen oriented for hydrogen bonding or metal coordination, this compound serves as a building block that presents the pharmacophore in the correct regioisomeric configuration. The β-ketophosphonate group can be further elaborated via HWE olefination to generate diverse analogs [1]. The predicted logP (0.1) and PSA (74.7 Ų) place the compound within drug-like property space favorable for fragment growth [2].

Horner–Wadsworth–Emmons Olefination for Constructing 2,3-Disubstituted Pyridine-Containing Olefins

The β-ketophosphonate framework enables carbanion formation at the α-methylene position for reaction with aldehydes or ketones. While the 2-methoxy isomer has been explicitly demonstrated for 8-azachromanone synthesis [1], the 3-methoxy isomer can be deployed in analogous HWE sequences where the 2-pyridyl nitrogen orientation is critical for post-olefination cyclization or metal chelation. The predicted pKa (pyridinium, 1.75) and the electron-donating methoxy group may modulate carbanion stability and reaction diastereoselectivity .

Kinase Inhibitor or Phosphatase Probe Development Exploiting Phosphonate–Phosphate Bioisosterism

Phosphonate esters are established bioisosteres of phosphate esters and can act as stable mimics in enzyme active sites. Although no target-specific inhibition data are available for this compound, the class of pyridyl-β-ketophosphonates has demonstrated bioactivity predictions (PASS) suggesting kinase inhibition and enzyme modulation potential [1]. The 3-methoxypyridin-2-yl group provides an additional recognition element for ATP-binding pocket engagement that is distinct from simpler pyridyl-β-ketophosphonates lacking the methoxy substituent [2].

Agrochemical Intermediate Synthesis Requiring Regiospecific Heterocyclic Phosphonate Building Blocks

The phosphonate ester group and the methoxypyridine moiety are structural features common to certain agrochemical active ingredients. The target compound's stability under standard storage conditions and its dual functionality (phosphonate nucleophile and pyridine electrophile) make it suitable as a synthetic intermediate for constructing crop protection agents that require a 3-methoxypyridin-2-yl substructure [1]. The compound's commercial availability in multi-gram quantities (up to 2.5 g from Enamine) supports process chemistry scale-up feasibility [2].

Application
Selection Property
Validation Focus
Fragment-based screening (3-methoxypyridin-2-yl)
Regioisomeric pharmacophore presentation
Binding geometry and HWE elaboration
HWE olefination for 2,3-disubstituted pyridines
β-Ketophosphonate nucleophile reactivity
Reaction stereoselectivity and cyclization
Kinase inhibitor / phosphatase probe development
Phosphonate bioisosterism of phosphate
ATP-binding site recognition (class-level)
Agrochemical intermediate synthesis
Dual functionality (phosphonate + methoxypyridine)
Process scale-up feasibility
Quote Request

Request a Quote for Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.